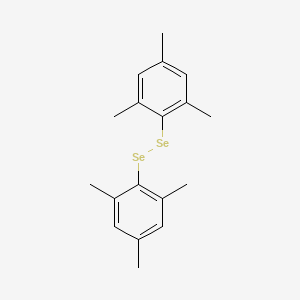
1,2-Dimesityldiselane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimesityldiselane is an organoselenium compound characterized by the presence of two mesityl groups attached to a diselane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimesityldiselane can be synthesized through the reaction of mesityl lithium with selenium powder, followed by the oxidation of the resulting mesityl selenolate with an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimesityldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenolates or other reduced forms.
Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Diselenides: Formed through oxidation reactions.
Selenolates: Produced via reduction reactions.
Substituted Derivatives: Resulting from substitution reactions with various functional groups.
科学研究应用
1,2-Dimesityldiselane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1,2-dimesityldiselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols and other biomolecules, leading to changes in cellular redox status and influencing various signaling pathways. The exact molecular targets and pathways are still under investigation, but its redox activity is a key factor in its biological effects.
相似化合物的比较
Similar Compounds
1,2-Diphenyldiselane: Similar in structure but with phenyl groups instead of mesityl groups.
1,2-Dimethyldiselane: Contains methyl groups instead of mesityl groups.
1,2-Diethylselane: Features ethyl groups instead of mesityl groups.
Uniqueness
1,2-Dimesityldiselane is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other diselane compounds and can lead to different chemical and biological properties.
属性
分子式 |
C18H22Se2 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C18H22Se2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI 键 |
CCLBDRJGGUNRSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Se][Se]C2=C(C=C(C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


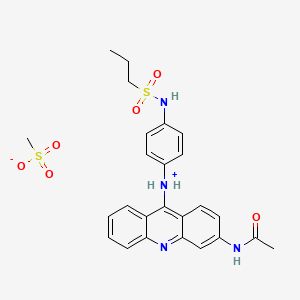
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
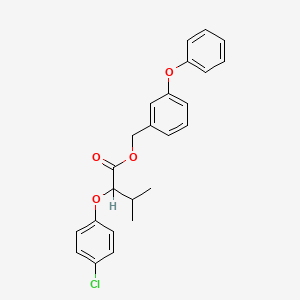
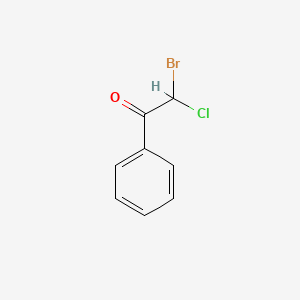

![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)


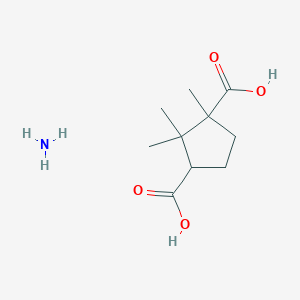
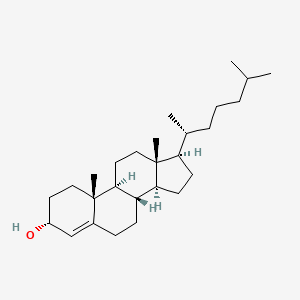
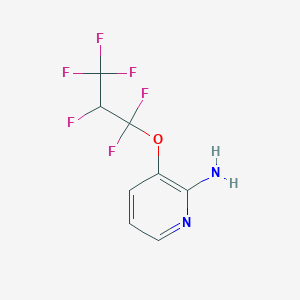
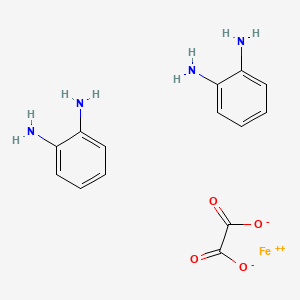
![Glycerol,[2-3h]](/img/structure/B13754889.png)
